molecular formula C22H28O11 B591336 Cimifugin 4'-O-beta-D-glucopyranoside CAS No. 1632110-81-6

Cimifugin 4'-O-beta-D-glucopyranoside

Cat. No.: B591336
CAS No.: 1632110-81-6
M. Wt: 468.455
InChI Key: XATAXBHNGRMKLI-OOBAEQHESA-N
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Description

Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin, a natural compound found in the roots of certain plants such as Cimicifuga foetida. This compound is known for its anti-inflammatory and immunosuppressive properties . It has a molecular formula of C22H28O11 and a molecular weight of 468.46 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimifugin 4’-O-beta-D-glucopyranoside typically involves the glycosylation of cimifugin with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cimifugin 4’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Properties

IUPAC Name

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATAXBHNGRMKLI-OOBAEQHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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